2-(4-chlorophenyl)-3-(4-(methylthio)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
This compound belongs to the pyrrolo[3,4-d]isoxazole dione family, characterized by a fused bicyclic core comprising pyrrolidine and isoxazole rings. The structure features three distinct aryl substituents: a 4-chlorophenyl group at position 2, a 4-(methylthio)phenyl group at position 3, and a phenyl group at position 3.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methylsulfanylphenyl)-5-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3S/c1-31-19-13-7-15(8-14-19)21-20-22(30-27(21)18-11-9-16(25)10-12-18)24(29)26(23(20)28)17-5-3-2-4-6-17/h2-14,20-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAWZWCFCCVLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4)ON2C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-3-(4-(methylthio)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate available research findings regarding its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features significant functional groups including a chlorophenyl moiety and a methylthio group, which are crucial for its biological activity.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrroloisoxazoles can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, which are pivotal in cell proliferation and survival .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Analogous compounds have demonstrated efficacy against various bacterial strains and fungi. The presence of electron-withdrawing groups like chlorine enhances lipophilicity, which is often correlated with increased membrane permeability and antimicrobial potency .
Case Studies
- In Vitro Studies : A study explored the effects of a related compound on human cancer cell lines (e.g., A549 lung cancer cells). The results indicated a dose-dependent inhibition of cell viability with an IC50 value in the low micromolar range .
- Mechanistic Insights : Another investigation focused on the compound's ability to induce reactive oxygen species (ROS) production in cancer cells, leading to oxidative stress and subsequent apoptosis. This was corroborated by increased levels of caspase-3 and -9 activation .
- Antimicrobial Testing : In vitro assays against Staphylococcus aureus and Escherichia coli showed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(4-chlorophenyl)-3-(4-(methylthio)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione exhibit significant anticancer properties. A study published in Molecules highlighted the synthesis of related isoxazole derivatives showing promising results against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes involved in cancer cell proliferation .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. A comparative analysis with other similar compounds revealed that derivatives with chlorine and methylthio groups displayed enhanced antimicrobial effects against both gram-positive and gram-negative bacteria. In vitro studies demonstrated that these compounds could inhibit bacterial growth effectively .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis process often includes:
- Formation of the isoxazole ring via cyclization reactions.
- Introduction of substituents such as chlorophenyl and methylthio groups.
- Purification through crystallization methods.
Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Study: Anticancer Efficacy
A notable case study focused on the anticancer efficacy of a related compound in a clinical trial setting. The trial assessed the compound's effectiveness against breast cancer cells in vitro, showing a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents .
Case Study: Antimicrobial Testing
In another study examining antimicrobial properties, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the methylthio group enhanced activity against both pathogens, suggesting that structural optimization could lead to more potent antibacterial agents .
Chemical Reactions Analysis
Methylthio Group Oxidation
The 4-(methylthio)phenyl substituent undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives using oxidizing agents like m-CPBA or H₂O₂ .
| Reaction | Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|---|
| Oxidation | m-CPBA | CH₂Cl₂, 0°C → RT | Sulfoxide | Stereoselectivity observed | |
| Oxidation | H₂O₂, AcOH | Reflux, 12 h | Sulfone | Higher thermal stability |
Chlorophenyl Substitution
The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) with amines or alkoxides under catalytic conditions .
| Reaction | Reagent | Catalyst | Product | Yield | Source |
|---|---|---|---|---|---|
| NAS with Morpholine | Morpholine | CuI, K₃PO₄ | 4-Morpholinophenyl analog | 62% |
Ring-Opening Reactions
The isoxazole ring can undergo acid- or base-mediated ring opening to form linear intermediates. For example:
| Reaction | Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|---|
| Acid Hydrolysis | 6M HCl, EtOH | Reflux, 6 h | Diketone | Precursor for fused heterocycles |
Cross-Coupling Reactions
The phenyl groups enable Suzuki-Miyaura cross-coupling with aryl boronic acids, facilitated by Pd catalysts .
| Reaction | Boronic Acid | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Suzuki Coupling | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 80°C, 12 h | Biaryl derivative | 58% |
Photochemical Reactivity
Under UV light (λ = 254 nm), the methylthio group undergoes homolytic cleavage , generating thiyl radicals that dimerize or trap oxygen .
| Reaction | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| UV Irradiation | CH₃CN, N₂ atmosphere | Disulfide dimer | ESR-confirmed radicals |
Key Findings from Structural Analogs
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table highlights key structural and functional differences between the target compound and related derivatives:
Key Comparisons:
Core Structure Diversity: The target compound’s pyrrolo-isoxazole dione core differs from thiazole derivatives () and pyrrole diones (). The fused bicyclic system in pyrrolo-isoxazoles may enhance rigidity and thermal stability compared to monocyclic analogs like fluoroimide .
Substituent Effects: Electron-Withdrawing Groups: The 4-Cl-phenyl group in the target compound and ’s analog contrasts with the 4-fluorophenyl in ’s thiazoles. Chlorine’s stronger electron-withdrawing nature may increase electrophilicity, affecting binding in pesticidal targets (e.g., enzyme inhibition) . Sulfur-Containing Groups: The methylthio (-SMe) substituent in the target compound vs. thienyl () or triazolyl () groups alters electronic and steric profiles.
Crystallographic Behavior :
- ’s thiazole derivatives exhibit isostructural triclinic packing with planar conformations, except for a perpendicular fluorophenyl group. The target compound’s bulkier substituents (phenyl, methylthiophenyl) may disrupt crystallinity, though this requires experimental validation .
Potential Applications: Fluoroimide () demonstrates the pesticidal utility of pyrrole diones.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodology : Utilize Design of Experiments (DoE) to identify critical variables (e.g., solvent ratios, temperature, catalyst loading) and their interactions. For example, a central composite design can reduce the number of trials while quantifying the impact of each parameter on yield and purity . Couple this with analytical techniques (e.g., HPLC, NMR) to monitor reaction progress and intermediates, as demonstrated in thiazolidinone synthesis workflows .
Q. How can structural characterization be performed to confirm the compound’s regiochemistry and stereochemical integrity?
Methodology : Combine X-ray crystallography (for definitive spatial confirmation) with 2D NMR techniques (e.g., NOESY, HSQC) to resolve ambiguities in substituent positioning. Cross-reference with IR and mass spectrometry to validate functional groups and molecular weight .
Q. What preliminary biological screening strategies are appropriate for assessing this compound’s activity?
Methodology : Implement high-throughput screening (HTS) against target enzymes (e.g., kinases, oxidoreductases) using fluorescence-based assays. Pair this with ADME/Tox profiling (e.g., cytochrome P450 inhibition, plasma stability) to prioritize candidates with favorable pharmacokinetic profiles .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted reactivity during synthesis?
Methodology : Apply density functional theory (DFT) to model reaction pathways and transition states. For example, discrepancies in cyclization efficiency can be analyzed by comparing computed activation energies with experimental kinetic data . Integrate machine learning (ML) to predict side reactions based on electronic descriptors (e.g., Fukui indices) .
Q. What strategies address low yields in the final cyclization step of the dihydroisoxazole ring?
Methodology : Investigate solvent effects (e.g., dielectric constant, polarity) on ring closure using a solvent library approach. Explore microwave-assisted synthesis to enhance reaction kinetics, as shown in analogous pyrrolo[3,4-c]pyrazole syntheses .
Q. How can molecular docking studies predict binding interactions with biological targets despite structural complexity?
Methodology : Perform ensemble docking using multiple protein conformations (e.g., from molecular dynamics simulations) to account for receptor flexibility. Validate predictions with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What analytical techniques resolve spectral overlaps in NMR data caused by aromatic substituents?
Methodology : Employ 13C-1H heteronuclear correlation (HMBC) to assign quaternary carbons and selective 1D NOE experiments to differentiate spatially proximate protons. Use dynamic NMR at variable temperatures to analyze conformational exchange .
Contradiction Analysis & Experimental Design
Q. How to reconcile conflicting reports on the compound’s stability under acidic conditions?
Methodology : Conduct accelerated stability studies (e.g., forced degradation at varying pH and temperature) with LC-MS monitoring. Compare degradation pathways with computational predictions of acid-sensitive moieties (e.g., methylthio groups) .
Q. What statistical frameworks are suitable for optimizing multi-step synthesis with interdependent variables?
Methodology : Implement response surface methodology (RSM) to model non-linear relationships between steps (e.g., coupling efficiency vs. purification losses). Apply Monte Carlo simulations to assess robustness against parameter fluctuations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
